2-Chloro-ethanamine-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

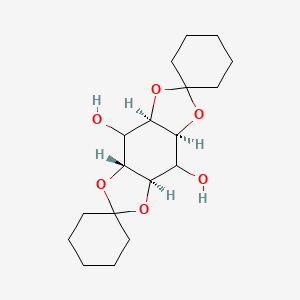

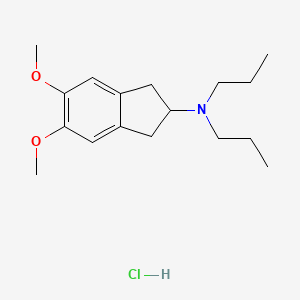

2-Chloro-ethanamine-d4 Hydrochloride is a chlorinated ethanamine compound with potential applications across various scientific fields. This chemical compound is of interest due to its unique chemical and physical properties, which allow it to participate in numerous reactions and processes.

Synthesis Analysis

Research on compounds similar to 2-Chloro-ethanamine-d4 Hydrochloride, such as the synthesis of 2‐bromo‐[1‐14C]ethanamine hydrobromide from ethan-1-ol-2-amine hydrochloride, shows the potential routes for synthesizing halogenated ethanamines through reactions with halogen acids in elevated temperatures and subsequent purification steps (Bach & Bridges, 1982).

Molecular Structure Analysis

The molecular structure of chloroethanamine derivatives can be explored through crystallographic studies, providing insights into their geometric configuration and electronic properties. Studies on similar compounds offer a basis for understanding the structural characteristics of 2-Chloro-ethanamine-d4 Hydrochloride.

Chemical Reactions and Properties

Chloroethanamines participate in a variety of chemical reactions, including substitution and addition reactions, due to the presence of the reactive chloro and amine groups. The reactivity can be influenced by the surrounding chemical environment and the presence of other functional groups (Walter & Cooke, 1997).

Aplicaciones Científicas De Investigación

Multifunctional Biocide Properties

2-(Decylthio)ethanamine hydrochloride showcases multifunctional biocide capabilities, effective against a spectrum of bacteria, fungi, and algae, and possesses biofilm and corrosion inhibition properties. This compound's diverse activities have been demonstrated through both laboratory and field evaluations, indicating its potential utility in various recirculating cooling water systems (Walter & Cooke, 1997).

Synthetic Methodology

A novel synthesis approach for 2-bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride has been developed. This process involves a reaction with HBr at elevated temperatures, followed by fractional vacuum sublimation for purification, yielding up to 90% of the product with greater than 95% purity. This method highlights the potential for the development of similar compounds for research and industrial applications (Bach & Bridges, 1982).

Antiamoebic Activity

Chalcones bearing N-substituted ethanamine tails have been synthesized, involving the reaction of 2-chloro N-substituted ethanamine hydrochloride with 4-hydroxy acetophenone. These compounds were evaluated for their antiamoebic activity against Entamoeba histolytica, with several showing superior activity compared to standard treatments. This research opens avenues for new treatments for amoebic infections (Zaidi et al., 2015).

Environmental Application

The feasibility of TiO2 nanotubes, synthesized via hydrothermal treatment, as a novel solid-phase extraction adsorbent for environmental contaminants has been investigated. This study focused on the extraction of DDT and its metabolites from water samples, achieving low detection limits and high recoveries. The results suggest the potential of such nanomaterials in environmental monitoring and cleanup efforts (Zhou et al., 2007).

Propiedades

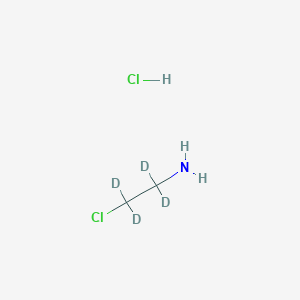

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRREFWJTRBDRA-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-ethanamine-d4 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

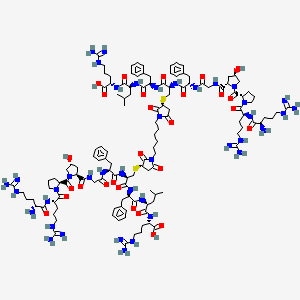

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-hydroxy-, (1S-exo)- (9CI)](/img/no-structure.png)

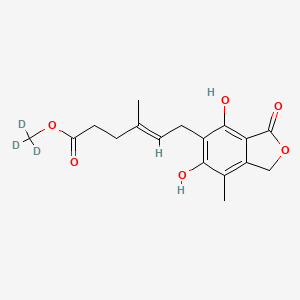

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)